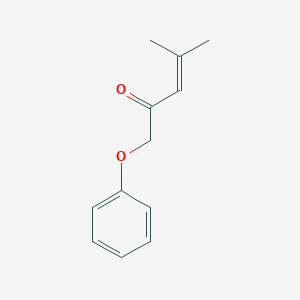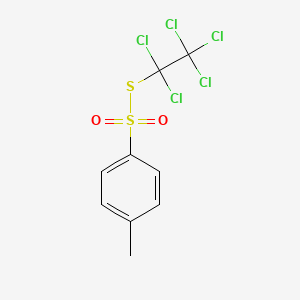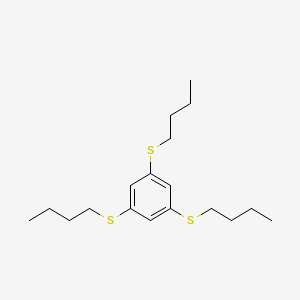
1,3,5-Tris(butylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(butylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three butylsulfanyl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(butylsulfanyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H3(Br)3+3C4H9SH→C6H3(SC4H9)3+3HBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(butylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: The major products are 1,3,5-Tris(butylsulfinyl)benzene or 1,3,5-Tris(butylsulfonyl)benzene, depending on the extent of oxidation.
Substitution: Products include nitro- or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
1,3,5-Tris(butylsulfanyl)benzene has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be employed as a ligand in transition metal catalysis, facilitating various organic transformations.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(butylsulfanyl)benzene in its applications is primarily based on its ability to donate or accept electrons through the sulfanyl groups. This electron-donating property can stabilize transition states in catalytic reactions or enhance the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(tert-butylsulfanyl)benzene
- 1,3,5-Tris(methylsulfanyl)benzene
- 1,3,5-Tris(phenylsulfanyl)benzene
Uniqueness
1,3,5-Tris(butylsulfanyl)benzene is unique due to the presence of butylsulfanyl groups, which provide a balance between steric bulk and electron-donating ability. This makes it particularly useful in applications where moderate steric hindrance and strong electron-donating properties are desired.
Propiedades
Número CAS |
109970-51-6 |
|---|---|
Fórmula molecular |
C18H30S3 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
1,3,5-tris(butylsulfanyl)benzene |
InChI |
InChI=1S/C18H30S3/c1-4-7-10-19-16-13-17(20-11-8-5-2)15-18(14-16)21-12-9-6-3/h13-15H,4-12H2,1-3H3 |
Clave InChI |
PODVEWSPNJQIEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC(=CC(=C1)SCCCC)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


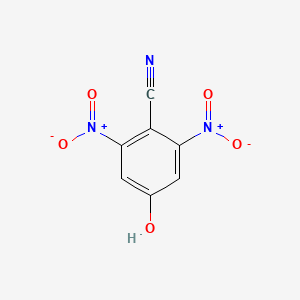
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
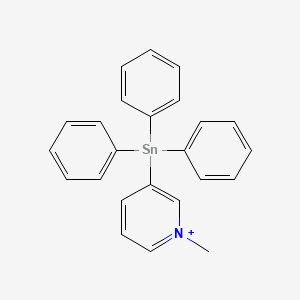

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
